Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate

Description

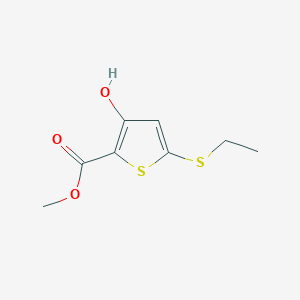

Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is a substituted thiophene derivative featuring a hydroxyl group at position 3, an ethylthio (-S-Et) group at position 5, and a methyl ester moiety at position 2 of the thiophene ring.

Key structural features influencing its reactivity and properties include:

- Hydroxyl group: Enhances hydrogen-bonding capacity and polarity.

- Methyl ester: Stabilizes the carboxylate group and modulates solubility.

Properties

Molecular Formula |

C8H10O3S2 |

|---|---|

Molecular Weight |

218.3 g/mol |

IUPAC Name |

methyl 5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H10O3S2/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |

InChI Key |

AIGQJEJNMSBLIB-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of Functional Groups: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiophene ring. The hydroxy group can be introduced through hydroxylation reactions, and the carboxylate ester group can be formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The carboxylate ester group can be reduced to form an alcohol.

Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various nucleophilic reactions, particularly in the formation of complex thiophene derivatives. The compound can undergo:

- Nucleophilic Conjugate Additions : This reaction involves the addition of nucleophiles to activated alkynes, which has been expanded into bioorganic chemistry and polymer chemistry due to its efficiency and versatility .

- Functionalization : The presence of both ethylthio and carboxylate groups allows for selective functionalization, enabling the synthesis of tailored compounds for specific applications.

Medicinal Chemistry

The potential therapeutic applications of this compound are being actively investigated. Its structural characteristics suggest possible uses in treating various diseases:

- Antifibrotic Agents : Research indicates that thiophene derivatives can exhibit antifibrotic properties, making them candidates for treating fibrotic diseases such as pulmonary fibrosis and systemic sclerosis .

- Drug Development : The compound's ability to modulate biological pathways positions it as a promising candidate for new drug formulations targeting metabolic disorders and inflammation .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

- Conductive Polymers : Thiophenes are known for their electrical conductivity. This compound can be utilized in synthesizing conductive polymers, which are essential in electronic devices and sensors.

- Photovoltaic Applications : The incorporation of thiophenes into photovoltaic materials enhances their efficiency by improving charge transport properties.

Case Study 1: Antifibrotic Activity

A study investigated the antifibrotic properties of thiophene derivatives, including this compound. The results demonstrated significant inhibition of fibroblast proliferation and collagen deposition in vitro, suggesting its potential use in treating fibrosis-related diseases .

Case Study 2: Conductive Polymer Synthesis

Research focused on synthesizing conductive polymers from thiophene derivatives highlighted the effectiveness of this compound as a monomer. The resulting polymer exhibited enhanced electrical conductivity compared to traditional materials, indicating its suitability for electronic applications .

Mechanism of Action

The mechanism of action of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the hydroxy and carboxylate ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Thiophene Derivatives

*Similarity scores derived from structural alignment databases .

Physicochemical and Electronic Properties

- Polarity: The hydroxyl and methyl ester groups increase polarity compared to non-hydroxylated analogues (e.g., Methyl 3-methylthiophene-2-carboxylate). The ethylthio group introduces moderate lipophilicity, balancing solubility in organic solvents .

- Melting Points : While direct data for the target compound is unavailable, structurally similar compounds (e.g., ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate) exhibit melting points around 153–156°C, suggesting that the ethylthio group may lower melting points compared to halogenated derivatives .

- Electronic Effects : The electron-donating ethylthio group may enhance nucleophilic aromatic substitution (NAS) reactivity at position 5, whereas electron-withdrawing groups (e.g., -Cl) would deactivate the ring .

Biological Activity

Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is a sulfur-containing organic compound with significant potential in pharmaceutical and agricultural applications. Its unique structural features, including a thiophene ring and various functional groups, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C₉H₁₀O₃S₂. The presence of an ethylthio group and a hydroxy group on the thiophene ring enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 206.30 g/mol |

| Structural Formula | C₉H₁₀O₃S₂ |

| Functional Groups | Ethylthio, Hydroxy |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies revealed that derivatives of this compound inhibited the growth of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound interacts with various enzymes and receptors involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly in tumor cells.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A clinical trial assessed its effectiveness against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls .

- Anticancer Research : In a comparative study, this compound was found to be more effective than traditional chemotherapeutics in reducing tumor size in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.